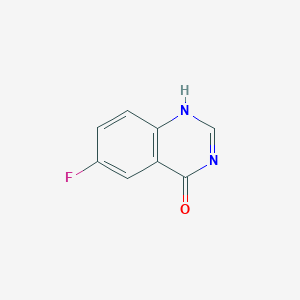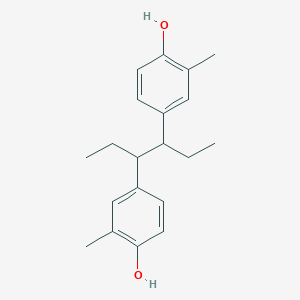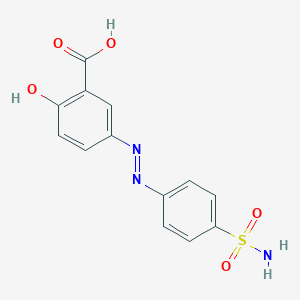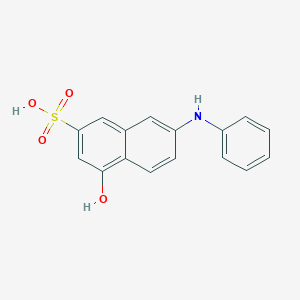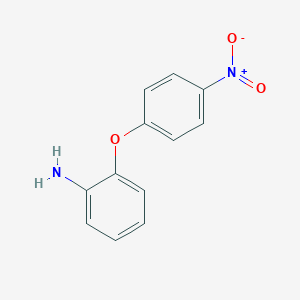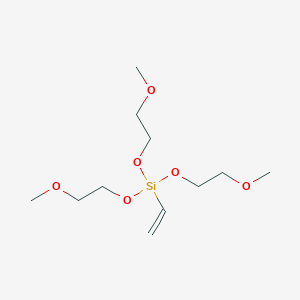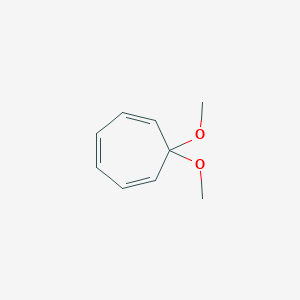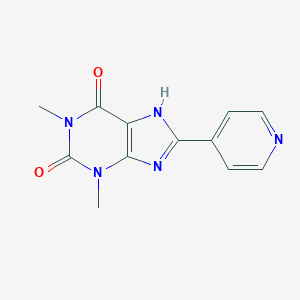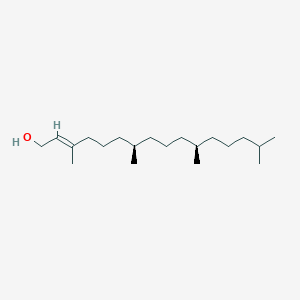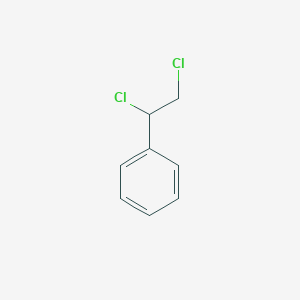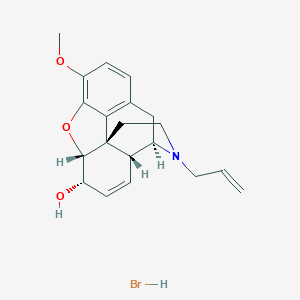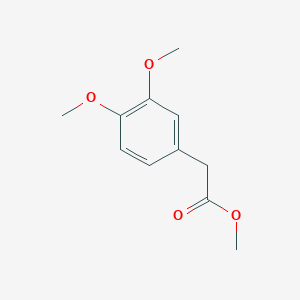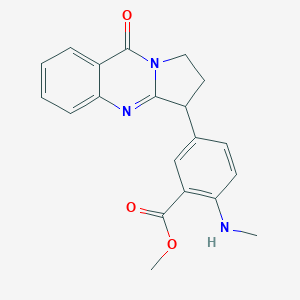![molecular formula C17H29NO3S2 B094058 [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-20-2](/img/structure/B94058.png)
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate is a complex organic compound characterized by its unique structure, which includes acetoxy, acetyl, and tert-butylthio groups attached to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo acetylation and thiolation reactions. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, acetyl chloride and tert-butylthiol can be used in the presence of a base such as triethylamine to achieve the acetylation and thiolation steps.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
科学的研究の応用
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butylthio groups may also play a role in modulating the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate: is similar to other tetrahydropyridine derivatives, such as:
Uniqueness
The presence of both acetoxy and acetyl groups, along with the tert-butylthio substituents, makes this compound unique. These functional groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
特性
CAS番号 |
18794-20-2 |
|---|---|
分子式 |
C17H29NO3S2 |
分子量 |
359.6 g/mol |
IUPAC名 |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3 |
InChIキー |
IOHLVQTYRUVVRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
正規SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


